(5-Methylpyrimidin-2-yl)methanol
Overview
Description
(5-Methylpyrimidin-2-yl)methanol is an organic compound belonging to the pyrimidine family. It is characterized by a pyrimidine ring substituted with a methyl group at the 5-position and a hydroxymethyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylpyrimidin-2-yl)methanol typically involves the reaction of 5-methylpyrimidine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrimidine nitrogen to the formaldehyde, followed by reduction to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: (5-Methylpyrimidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Various nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: (5-Methylpyrimidin-2-yl)formaldehyde.
Reduction: 5-Methylpyrimidine.
Substitution: Depending on the nucleophile, products such as (5-Methylpyrimidin-2-yl)methylamine or (5-Methylpyrimidin-2-yl)methylthiol.
Scientific Research Applications
(5-Methylpyrimidin-2-yl)methanol is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex pyrimidine derivatives.
Biology: In the study of enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Medicine: Potential use in the development of drugs for diseases such as cancer and cardiovascular conditions.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (5-Methylpyrimidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pyrimidine ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding .
Comparison with Similar Compounds
- (5-Methylpyrazin-2-yl)methanol
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 2-Aminopyrimidine derivatives
Comparison: (5-Methylpyrimidin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to (5-Methylpyrazin-2-yl)methanol, it has a different nitrogen arrangement in the ring, affecting its reactivity and interactions. The presence of the hydroxymethyl group at the 2-position also differentiates it from other pyrimidine derivatives, providing unique opportunities for chemical modifications and applications .
Properties
IUPAC Name |
(5-methylpyrimidin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-2-7-6(4-9)8-3-5/h2-3,9H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCRIKBXCJASPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630001 | |
Record name | (5-Methylpyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90905-61-6 | |
Record name | (5-Methylpyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.